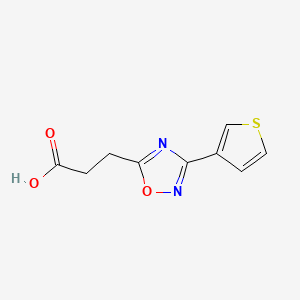

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is notable for its unique structure, which includes a thiophene ring and an oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Méthodes De Préparation

The synthesis of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves several steps. One common method includes the reaction of thiophene-3-carboxylic acid with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring .

Analyse Des Réactions Chimiques

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid possess effective antibacterial and antifungal activities against various pathogens.

Case Study:

A study published in the Turkish Journal of Chemistry highlighted the synthesis of 1,3,4-oxadiazole derivatives and their evaluation for antimicrobial activity. The results showed that certain derivatives were particularly effective against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Bacillus cereus | |

| Similar Derivative | Antifungal | Candida albicans |

Cytotoxicity and Anticancer Potential

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:

In a study assessing the cytotoxic effects on various cancer cell lines (HCT116, MCF7), several oxadiazole derivatives were found to exhibit significant cytotoxicity with IC50 values indicating their potential as anticancer agents .

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| HCT116 | 15.2 | This compound | |

| MCF7 | 12.7 | Similar Oxadiazole Derivative |

Herbicidal Activity

Compounds based on thienyl oxadiazoles have been explored for their herbicidal properties. The structural characteristics of these compounds contribute to their effectiveness in controlling unwanted plant growth.

Case Study:

A patent has been filed for herbicides based on substituted thienyl compounds, which includes structural analogs of this compound. These compounds demonstrated effective weed control in agricultural settings .

Polymer Chemistry

The unique properties of oxadiazoles make them suitable for incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study:

Research indicates that adding oxadiazole moieties into polymer chains can improve their thermal resistance and flame retardancy. This application is particularly relevant in developing materials for electronics and construction .

Mécanisme D'action

The mechanism of action of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to interact with caspase enzymes, particularly caspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and triggering cell death pathways .

Comparaison Avec Des Composés Similaires

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared to other oxadiazole derivatives, such as:

2-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.

3-(4-Nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group instead of a thiophene ring, leading to different chemical properties and applications.

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid:

The uniqueness of this compound lies in its combination of a thiophene ring and an oxadiazole ring, which imparts distinct electronic and chemical properties .

Activité Biologique

3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential applications in medicine.

- Molecular Formula : C9H8N2O4S

- Molecular Weight : 224.24 g/mol

- Structure : The compound features a thienyl group attached to a 1,2,4-oxadiazole ring and a propanoic acid moiety.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been reported to possess antifungal and antibacterial activities. A study highlighted that certain synthesized oxadiazoles demonstrated higher antifungal activity compared to existing treatments like pimprinine .

Anti-inflammatory Effects

Compounds derived from 1,2,4-oxadiazoles have also been associated with anti-inflammatory effects. A review indicated that many derivatives exhibit potential in reducing inflammation without causing significant genotoxic effects .

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity tests such as the Ames test and SOS Chromotest are crucial. Studies have shown that while some oxadiazole derivatives can induce a weak SOS response, modifications can reduce this response significantly . This suggests that careful structural modifications can enhance biological efficacy while minimizing DNA damage risks.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thienyl derivatives and appropriate nitrogen sources.

- Coupling with Propanoic Acid : The final step involves coupling the oxadiazole intermediate with propanoic acid to yield the target compound.

Case Study 1: Antifungal Activity

In a comparative study on various oxadiazole derivatives, this compound was tested against common fungal strains. Results indicated that this compound exhibited notable antifungal activity, outperforming several traditional antifungal agents in specific assays.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of this compound in vitro. Results demonstrated a significant reduction in inflammatory markers in treated cell lines compared to untreated controls.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various fungal strains; potential for further development as an antifungal agent. |

| Anti-inflammatory | Significant reduction in inflammation markers; promising for therapeutic applications in inflammatory diseases. |

| Genotoxicity | Modifications can reduce genotoxic risks while maintaining efficacy. |

Propriétés

IUPAC Name |

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHGDZLOSDQUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.